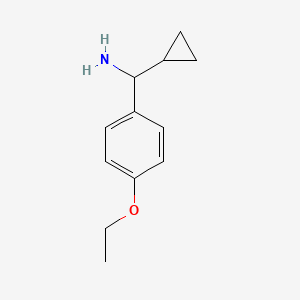

Cyclopropyl(4-ethoxyphenyl)methanamine

Description

Cyclopropyl(4-ethoxyphenyl)methanamine is a primary amine characterized by a cyclopropane ring directly bonded to a methanamine group (-CH₂NH₂) and a para-substituted ethoxyphenyl moiety. This compound is structurally related to several bioactive molecules, particularly in central nervous system (CNS) and enzyme-targeting therapeutics. Limited pharmacological data are available for this specific compound, but its analogs demonstrate relevance in drug discovery .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

cyclopropyl-(4-ethoxyphenyl)methanamine |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9,12H,2-4,13H2,1H3 |

InChI Key |

XMBFDOQNXGVDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(4-ethoxyphenyl)methanamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the 4-Ethoxyphenyl Group:

Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of ®-cyclopropyl(4-ethoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(4-ethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-Cyclopropyl(4-ethoxyphenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Cyclopropyl(4-ethoxyphenyl)methanamine with structurally related compounds, highlighting substituent variations, molecular properties, and applications:

Key Observations

Substituent Position and Electronic Effects: 4-Ethoxyphenyl: The ethoxy group enhances lipophilicity compared to methoxy (C₁₂H₁₇NO vs. Halogenated Derivatives: Chlorophenyl analogs (e.g., 4-Cl, 3-Cl) exhibit higher molecular weights (181.66 g/mol) and distinct safety risks (e.g., acute toxicity) .

Synthetic Strategies :

- Reductive amination with NaBH(OAc)₃ or NaBH₄ is common for cyclopropylmethanamine derivatives .

- Chiral analogs (e.g., (R)-isomers) require resolution techniques, as seen in .

Pharmacological Relevance: Compounds with indole or quinoline substituents (e.g., 38, 39 in ) show 5-HT2C receptor selectivity, suggesting CNS applications . Trifluoromethyl-substituted analogs () are explored as enzyme inhibitors (e.g., PDE10A, ALK) .

Safety Considerations: Chlorophenyl derivatives pose higher risks (e.g., H302, H315) compared to methoxy or ethoxy variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.